molecular formula C26H26N4O3 B15043170 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15043170
M. Wt: 442.5 g/mol
InChI Key: KJDVQKRWGAXFOM-UHFFFAOYSA-N
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Description

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with ethoxyanilino and ethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Ethoxyanilino Group: The ethoxyanilino group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the core structure.

    Formation of the Imine Linkage: The imine linkage is formed by the condensation of an aldehyde or ketone with the ethoxyphenyl group, resulting in the formation of the (E)-[(4-ethoxyphenyl)imino]methyl moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or other reducible functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds include:

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(4-ethoxyanilino)-3-[(4-ethoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O3/c1-4-32-21-12-8-19(9-13-21)27-17-23-24(28-20-10-14-22(15-11-20)33-5-2)29-25-18(3)7-6-16-30(25)26(23)31/h6-17,28H,4-5H2,1-3H3

InChI Key

KJDVQKRWGAXFOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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